(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid is a polyhydroxy acid with six hydroxyl groups attached to a seven-carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid typically involves the protection of hydroxyl groups followed by selective deprotection and oxidation steps. One common method includes the use of benzyl and phenylthio protecting groups, which are later removed under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection-deprotection strategies. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactobionic acid: A derivative of lactose with applications in organ preservation and as a pharmaceutical excipient.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy.
Uniqueness
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical and biochemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
488-36-8 |
---|---|
Molekularformel |
C7H14O8 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
KWMLJOLKUYYJFJ-DVKNGEFBSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.